![molecular formula C13H16N2O4 B14287437 4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate CAS No. 114557-19-6](/img/structure/B14287437.png)
4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is particularly interesting due to its unique structure, which combines a hydroxybutyl group with an isocyanatomethylphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate typically involves the reaction of 4-hydroxybutylamine with 3-(isocyanatomethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Hydroxybutylamine+3-(Isocyanatomethyl)phenyl isocyanate→4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of carbamate-based drugs.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate involves its interaction with specific molecular targets. The isocyanate group can react with nucleophiles such as amines or thiols, leading to the formation of covalent bonds. This reactivity is exploited in various applications, including enzyme inhibition and the modification of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxybutyl carbamate
- 3-(Isocyanatomethyl)phenyl carbamate
- 4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]urea
Uniqueness
4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate is unique due to the presence of both hydroxybutyl and isocyanatomethylphenyl groups in its structure This combination imparts specific reactivity and properties that are not observed in simpler carbamates
Propiedades
Número CAS |
114557-19-6 |
|---|---|
Fórmula molecular |
C13H16N2O4 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
4-hydroxybutyl N-[3-(isocyanatomethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H16N2O4/c16-6-1-2-7-19-13(18)15-12-5-3-4-11(8-12)9-14-10-17/h3-5,8,16H,1-2,6-7,9H2,(H,15,18) |
Clave InChI |
PDTDJZPDKQIQDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)OCCCCO)CN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol]](/img/structure/B14287358.png)

![tert-Butyl(dimethyl){2-[4-(prop-1-en-2-yl)phenyl]ethoxy}silane](/img/structure/B14287372.png)
![Methyl 2-{4-ethenyl-2-hydroxy-6-[(3-hydroxy-2-methylpropanoyl)oxy]-3-(3-hydroxyprop-1-en-2-yl)-4-methylcyclohexyl}prop-2-enoate](/img/structure/B14287375.png)
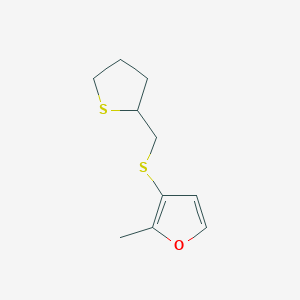
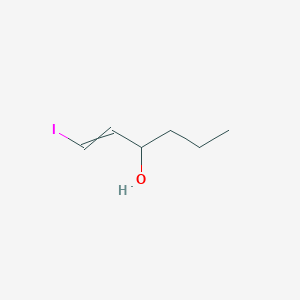

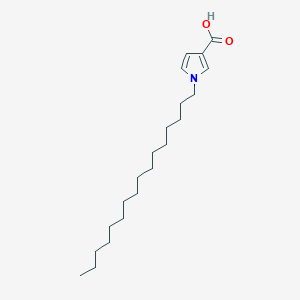
![Benzeneacetic acid, 2-[(phenylamino)carbonyl]-](/img/structure/B14287398.png)
![((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol](/img/structure/B14287406.png)
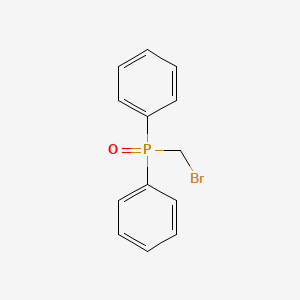
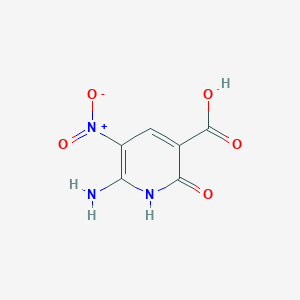
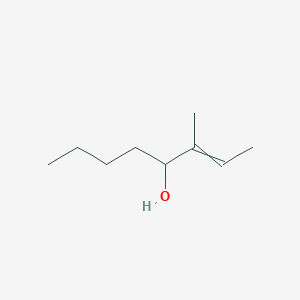
![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)
